Product packaging for Benzyl (1-(3-bromophenyl)ethyl)carbamate(Cat. No.:CAS No. 903556-58-1)

Benzyl (1-(3-bromophenyl)ethyl)carbamate

Cat. No.: B3300668
CAS No.: 903556-58-1
M. Wt: 334.21 g/mol
InChI Key: WUKNNBIUNQMMQF-UHFFFAOYSA-N
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Description

Contextual Significance of Carbamate (B1207046) Derivatives in Organic Chemistry Research

Carbamate derivatives are a cornerstone of modern organic and medicinal chemistry. nih.govscirp.org The carbamate functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is recognized for its chemical stability and its capacity to engage in hydrogen bonding. nih.gov This has led to its widespread use as a bioisostere for the amide bond in peptidomimetics, enhancing the metabolic stability of potential drug candidates. scirp.org

In synthetic organic chemistry, carbamates are extensively used as protecting groups for amines. The benzyloxycarbonyl (Cbz or Z) group, for instance, is a classic example of a carbamate-based protecting group that is stable under a variety of reaction conditions but can be readily removed when needed. The stability and reactivity of the carbamate moiety can be fine-tuned by altering the substituents on the nitrogen and oxygen atoms, making it a versatile tool for complex molecule synthesis.

Role of Substituted Benzyl (B1604629) Compounds in Synthetic Methodologies

Substituted benzyl compounds are fundamental building blocks and intermediates in a vast array of synthetic transformations. The benzyl group can be readily introduced and, in many cases, serves as a robust protecting group for alcohols, amines, and carboxylic acids. mdpi.com The reactivity of the benzylic position, the carbon atom adjacent to the aromatic ring, is a key feature exploited in many synthetic strategies. This position is susceptible to a variety of transformations, including oxidation, reduction, and substitution reactions.

Furthermore, substituted benzyl halides and related derivatives are common precursors in cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The electronic and steric properties of substituents on the phenyl ring can significantly influence the reactivity of the benzylic position and the outcomes of these synthetic transformations.

Overview of Research Areas Pertaining to Halogenated Aromatic Compounds

Halogenated aromatic compounds are a class of molecules with diverse applications and areas of research. The introduction of a halogen atom, such as bromine, onto an aromatic ring can profoundly alter the molecule's physical, chemical, and biological properties. achmem.com In medicinal chemistry, halogenation is a common strategy to enhance the binding affinity of a drug candidate to its target, improve its metabolic stability, and modulate its pharmacokinetic profile. achmem.com The bromine atom, in particular, can participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of drug-receptor complexes. achmem.com

In materials science, halogenated aromatic compounds are utilized in the synthesis of polymers, liquid crystals, and organic electronic materials. The presence of halogens can influence properties such as thermal stability, flame retardancy, and electronic conductivity. In environmental science, the study of halogenated aromatic compounds is crucial due to the persistence and potential environmental impact of some of these substances.

Interdisciplinary Research Relevance within Chemical Sciences

Chemical and Physical Properties

While detailed research findings on Benzyl (1-(3-bromophenyl)ethyl)carbamate are not extensively available in peer-reviewed literature, its fundamental chemical and physical properties can be compiled from chemical supplier databases.

PropertyValue
CAS Number 477312-67-7 achmem.com
Molecular Formula C₁₆H₁₆BrNO₂ achmem.com
Molecular Weight 334.21 g/mol achmem.com
Appearance White to off-white solid
Chirality The molecule contains a chiral center at the carbon atom attached to the nitrogen of the carbamate and the 3-bromophenyl group. It can exist as the (R)- and (S)-enantiomers.

Synthesis and Characterization

A general synthetic route to this compound involves the reaction of a suitable amine precursor with a benzyl chloroformate derivative. A plausible synthetic pathway is outlined below:

Starting Materials:

1-(3-bromophenyl)ethan-1-amine

Benzyl chloroformate

A suitable base (e.g., triethylamine (B128534), sodium bicarbonate)

An appropriate solvent (e.g., dichloromethane (B109758), tetrahydrofuran)

General Procedure:

1-(3-bromophenyl)ethan-1-amine is dissolved in the chosen solvent.

The base is added to the solution to act as a proton scavenger.

Benzyl chloroformate is added dropwise to the reaction mixture, typically at a reduced temperature to control the exothermicity of the reaction.

The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts.

The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude product.

Purification is typically achieved through recrystallization or column chromatography to afford the pure this compound.

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to confirm the connectivity of the atoms and the presence of the different functional groups.

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the C=O stretch of the carbamate.

Chiral High-Performance Liquid Chromatography (HPLC): To separate and quantify the enantiomers if a racemic mixture is synthesized or to determine the enantiomeric excess of a stereoselective synthesis.

Potential Research Applications

Given the structural features of this compound, several potential research applications can be envisaged, primarily drawing parallels from studies on structurally related compounds.

As a Chiral Intermediate: The chiral nature of this compound makes it a valuable intermediate for the asymmetric synthesis of more complex molecules, particularly in the development of new pharmaceuticals. The 3-bromophenyl moiety can serve as a handle for further functionalization through cross-coupling reactions.

In Medicinal Chemistry: Carbamate-containing molecules are known to exhibit a wide range of biological activities. For instance, many carbamates have been investigated as inhibitors of enzymes such as acetylcholinesterase, which is a target in the treatment of Alzheimer's disease. nih.gov The bromophenyl group can also contribute to the biological activity of a molecule.

In Materials Science: The aromatic rings and the polar carbamate group could impart interesting self-assembly properties, making it a candidate for the development of new organic materials, such as liquid crystals or organogels.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16BrNO2 B3300668 Benzyl (1-(3-bromophenyl)ethyl)carbamate CAS No. 903556-58-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[1-(3-bromophenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-12(14-8-5-9-15(17)10-14)18-16(19)20-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKNNBIUNQMMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201186665
Record name Carbamic acid, [1-(3-bromophenyl)ethyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903556-58-1
Record name Carbamic acid, [1-(3-bromophenyl)ethyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903556-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [1-(3-bromophenyl)ethyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Diverse Synthetic Routes to Benzyl (B1604629) (1-(3-bromophenyl)ethyl)carbamate

The construction of the target carbamate (B1207046) involves the formation of the crucial carbamate linkage between the 1-(3-bromophenyl)ethylamine moiety and the benzyloxycarbonyl group.

Direct synthesis methods aim to construct the molecule in a single transformation from readily available precursors. One of the most common and straightforward approaches is the reaction of 1-(3-bromophenyl)ethan-1-amine with benzyl chloroformate. This reaction, a type of Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

A second direct approach involves the N-alkylation of benzyl carbamate with a suitable 1-(3-bromophenyl)ethyl halide, such as 1-(3-bromophenyl)ethyl bromide. This nucleophilic substitution reaction is facilitated by a base that deprotonates the carbamate nitrogen, enhancing its nucleophilicity.

A summary of typical conditions for these direct approaches is presented below.

Method Reactant 1 Reactant 2 Base Solvent Typical Conditions
Carbamate Formation1-(3-bromophenyl)ethan-1-amineBenzyl chloroformatePyridine (B92270), Triethylamine (B128534), or aq. NaOHDichloromethane (B109758), Diethyl ether, or a biphasic system0 °C to room temperature
N-AlkylationBenzyl carbamate1-(3-bromophenyl)ethyl bromidePotassium carbonate, Sodium hydrideDMF, Acetonitrile (B52724)Room temperature to mild heating

The data in this table is compiled from general synthetic procedures for carbamate formation and N-alkylation.

When the primary amine precursor is not commercially available, a multi-step synthesis is required. A common strategy begins with the commercially available ketone, 3-bromoacetophenone.

The general pathway involves:

Formation of the Amine Precursor : The key intermediate, 1-(3-bromophenyl)ethan-1-amine, is synthesized from 3-bromoacetophenone. A highly efficient method for this transformation is reductive amination. In this one-pot reaction, the ketone reacts with an ammonia (B1221849) source (like ammonium (B1175870) acetate (B1210297) or aqueous ammonia) and a reducing agent (such as sodium cyanoborohydride or catalytic hydrogenation) to form the primary amine.

Carbamate Formation : The synthesized 1-(3-bromophenyl)ethan-1-amine is then reacted with benzyl chloroformate under standard conditions, as described in the direct synthesis section, to yield the final product, Benzyl (1-(3-bromophenyl)ethyl)carbamate.

This multi-step approach allows for the synthesis of chiral versions of the target compound if a stereoselective reduction or chiral resolution step is incorporated during the formation of the amine.

The efficiency and yield of carbamate synthesis are highly dependent on the reaction conditions. acs.org Optimization involves the careful selection of bases, solvents, and temperature, tailored to the specific reactants.

Base Selection : The choice of base is critical. For reactions involving benzyl chloroformate, an organic base like triethylamine or pyridine is often used in an anhydrous organic solvent to scavenge the generated HCl. scirp.org Alternatively, an inorganic base such as sodium or potassium carbonate in a biphasic system can be effective. scirp.org For N-alkylation routes, stronger bases like sodium hydride (NaH) may be required to sufficiently deprotonate the benzyl carbamate. nih.gov

Solvent Effects : The solvent can influence reaction rates and selectivity. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile are common for direct carbamate formation. For N-alkylation reactions, polar aprotic solvents such as N,N-dimethylformamide (DMF) can accelerate the rate of nucleophilic substitution. ambeed.com

Temperature Control : Reactions with highly reactive reagents like benzyl chloroformate are often initiated at low temperatures (e.g., 0 °C) to moderate the reaction rate and prevent side reactions, before being allowed to warm to room temperature. scirp.org In contrast, some less reactive systems may require heating to achieve a reasonable reaction rate. psu.edu

The following table summarizes key parameters for optimization.

Parameter Options Considerations
Base Triethylamine, Pyridine, K₂CO₃, NaOH, NaHReactivity of starting materials, solubility, and workup procedure.
Solvent DCM, THF, Acetonitrile, DMF, Toluene (B28343)Reactant solubility, reaction temperature, and potential for side reactions. rsc.org
Temperature -10 °C to 110 °CReagent stability, reaction rate, and control of exothermicity. scirp.orgrsc.org
Stoichiometry 1.0 to 2.5 equivalentsMolar ratios of reactants and base can be adjusted to maximize conversion and minimize byproducts. acs.org

This table is based on general principles of optimizing organic reactions, particularly carbamate synthesis. rsc.orgacs.org

Chemical Reactions Involving this compound

This compound contains several reactive sites: the carbamate group, the carbon-bromine bond on the aromatic ring, and the benzylic C-O bond. These sites allow for a variety of chemical transformations.

The functional groups within the molecule serve as handles for further chemical modification.

Deprotection of the Carbamate : The benzyloxycarbonyl (Cbz or Z) group is a well-established protecting group for amines. wikipedia.org Its most significant reaction is cleavage to release the free 1-(3-bromophenyl)ethan-1-amine. This is commonly achieved through catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst), which cleanly cleaves the benzylic C-O bond to yield the amine, toluene, and carbon dioxide. researchgate.net

Modification of the Aryl Bromide : The bromine atom on the phenyl ring is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation. It can readily participate in various palladium-catalyzed cross-coupling reactions, such as:

Suzuki Coupling : Reaction with boronic acids or esters to form a new C-C bond.

Heck Coupling : Reaction with alkenes.

Buchwald-Hartwig Amination : Reaction with amines to form a new C-N bond. These transformations allow for the synthesis of a diverse library of derivatives from the parent carbamate.

The electronic nature of this compound dictates its reactivity towards nucleophiles and electrophiles.

Nucleophilic Reactions : The nitrogen atom of the carbamate is significantly less nucleophilic than that of a free amine because its lone pair of electrons is delocalized by resonance with the adjacent carbonyl group. Therefore, it does not typically undergo further alkylation under standard conditions. The primary site for nucleophilic attack is the aryl ring, which can be transformed into a potent nucleophile. This is achieved by converting the aryl bromide into an organometallic reagent, such as an organolithium species (via lithium-halogen exchange with an alkyllithium reagent) or a Grignard reagent (via reaction with magnesium metal). These newly formed carbon nucleophiles can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂).

Electrophilic Reactions : The carbonyl carbon of the carbamate is an electrophilic center, though it is less reactive than the carbonyl carbon of an acid chloride or anhydride. It can be attacked by very strong nucleophiles. The benzene (B151609) rings can undergo electrophilic aromatic substitution, although the conditions must be chosen carefully to avoid cleavage of the Cbz group or other side reactions. The 3-bromo substituent on one ring and the alkyl carbamate on the other will direct incoming electrophiles to specific positions.

Catalyzed Reaction Pathways

The synthesis of this compound and analogous benzylic carbamates can be achieved through various catalyzed reaction pathways. These methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to non-catalytic routes.

One prominent strategy involves the copper-catalyzed oxidative benzylic C(sp³)–H amination. This approach allows for the direct formation of a C-N bond at the benzylic position through C-H activation. A catalytic amount of a Cu(I) complex with a diimine ligand, in combination with an oxidant such as N-fluorobenzenesulfonimide (NFSI), facilitates the reaction between a substituted toluene derivative and a carbamate source. rsc.org This method is valued for its applicability in late-stage functionalization of hydrocarbon molecules. rsc.org

Another significant catalyzed pathway is the palladium-catalyzed amination of aryl halides, famously known as the Buchwald-Hartwig amination. nih.govyoutube.com While this reaction typically forms arylamines, modifications of this methodology can be applied to carbamate synthesis. For instance, palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) can generate an isocyanate intermediate, which is then trapped in situ by an alcohol like benzyl alcohol to form the desired carbamate. mit.edunih.govorganic-chemistry.org The efficiency of these reactions is highly dependent on the choice of palladium catalyst and, crucially, the phosphine (B1218219) ligand. wiley.com

Furthermore, catalysts based on other transition metals, as well as non-metallic catalysts, have been explored for carbamate synthesis. For example, a patent describes a catalyst composed of a combination of iron oxide, titanium oxide, and nickel oxide on an alumina (B75360) support for the synthesis of benzyl carbamate from urea (B33335) and benzyl alcohol. google.com Zirconium(IV) has also been shown to catalyze the exchange process between dialkyl carbonates and amines to produce carbamates. organic-chemistry.org

Table 1: Overview of Catalyzed Synthetic Methods for Benzylic Carbamates

Catalytic System Reactants Key Features
Cu(I)/diimine ligand with NFSI Substituted toluene, Carbamate source Direct C(sp³)–H amination, Mild conditions rsc.org
Pd catalyst with phosphine ligand Aryl halide/triflate, Sodium cyanate, Benzyl alcohol In situ isocyanate formation, Broad substrate scope mit.edunih.govorganic-chemistry.org
Fe₂O₃/TiO₂/NiO on Al₂O₃ Urea, Benzyl alcohol High conversion and selectivity for benzyl carbamate google.com
Zirconium(IV) with additives Dialkyl carbonate, Amine Exchange reaction for carbamate formation organic-chemistry.org

Mechanistic Investigations of Synthetic Processes

Elucidation of Reaction Mechanisms

The mechanisms of carbamate synthesis are diverse and depend on the chosen synthetic route. For palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, the catalytic cycle is well-studied. It generally involves three key steps: oxidative addition, ligand exchange, and reductive elimination. youtube.com In the context of carbamate synthesis from aryl halides, the palladium(0) catalyst first undergoes oxidative addition with the aryl halide. Subsequent reaction with an amine or, in modified versions, a cyanate, followed by reductive elimination, would lead to the C-N bond formation. youtube.com

In copper-catalyzed C-H amination reactions, the mechanism is thought to involve the generation of a reactive nitrogen species, which then inserts into the benzylic C-H bond. The precise nature of the active copper species and the nitrogen intermediate is an area of ongoing research.

For reactions involving the in situ generation of isocyanates, such as the Curtius rearrangement of acyl azides, the mechanism is well-established. nih.gov The thermally or photochemically induced loss of nitrogen gas from the acyl azide (B81097) leads to the formation of the isocyanate, which is then readily attacked by a nucleophile like an alcohol to yield the carbamate. nih.gov

Role of Catalysts and Ligands in Reaction Efficacy

In transition metal-catalyzed reactions, the choice of catalyst and ligand is paramount to the success of the synthesis. In palladium-catalyzed aminations, the ligand plays several critical roles. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are known to stabilize the palladium catalyst, enhance the rate of oxidative addition, and facilitate the final reductive elimination step. youtube.comnih.gov The steric and electronic properties of these ligands can be fine-tuned to optimize the reaction for specific substrates. nih.gov The use of biaryl phosphine ligands, for example, often allows for lower catalyst loadings, shorter reaction times, and milder conditions. nih.gov

The ligand's structure can influence the coordination sphere of the metal center, promoting the formation of the active monoligated Pd(0) species, which is crucial for initiating the catalytic cycle. nih.gov In the case of challenging substrates, the development of new ligands, such as dialkyl biheteroaryl phosphines (e.g., KPhos), has been shown to overcome issues like catalyst instability and competing side reactions. organic-chemistry.org

Utility as a Synthetic Intermediate and Building Block

Precursor in Complex Molecule Synthesis

This compound is a valuable synthetic intermediate, primarily due to the presence of several functional groups that can be selectively manipulated. The carbamate group serves as a protecting group for the amine, which is a common strategy in multi-step syntheses. nih.gov The benzyloxycarbonyl (Cbz) group is a widely used amine protecting group because it is stable under many reaction conditions but can be readily removed by catalytic hydrogenation. nih.gov

The bromine atom on the phenyl ring provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of a diverse library of compounds from a common intermediate.

Carbamate intermediates are crucial in the synthesis of many pharmaceuticals. For example, a structurally related benzyl carbamate derivative is a key intermediate in the manufacturing of Tedizolid Phosphate, an important oxazolidinone antibiotic. nbinno.com This highlights the role of such building blocks in the construction of complex and biologically active molecules. The ability to perform stereoselective syntheses of chiral carbamates further enhances their utility as precursors for enantiomerically pure drugs.

Application in Heterocyclic Compound Formation (e.g., Benzofurans)

The benzyl carbamate functional group, a central feature of this compound, serves as a key reagent in the synthesis of substituted benzofurans, which are important scaffolds in medicinal chemistry. mdpi.comnih.gov Research has demonstrated a one-pot synthesis for 2-(het)aryl/alkyl-3-cyanobenzofurans that utilizes a benzyl carbamate. acs.org This process involves the reaction of 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles with benzyl carbamate in the presence of a base. acs.org

The mechanism involves the formation of α-aroyl-α-(2-bromoaryl)acetonitrile intermediates, which then undergo intramolecular copper-catalyzed cross-coupling to yield the benzofuran (B130515) structure. acs.org This methodology provides an efficient pathway to highly substituted benzofurans, which are valuable in drug discovery.

Table 1: Synthesis of 3-Cyanobenzofurans Using a Benzyl Carbamate Reagent acs.org

Entry Acrylonitrile Substrate Product Yield (%)
1 2-(2-bromophenyl)-3-(methylthio)-3-phenylacrylonitrile 2-phenyl-3-cyanobenzofuran 85
2 2-(2-bromophenyl)-3-(4-methoxyphenyl)-3-(methylthio)acrylonitrile 2-(4-methoxyphenyl)-3-cyanobenzofuran 89
3 2-(2-bromophenyl)-3-(4-chlorophenyl)-3-(methylthio)acrylonitrile 2-(4-chlorophenyl)-3-cyanobenzofuran 82
4 2-(2-bromophenyl)-3-(methylthio)-3-(naphthalen-2-yl)acrylonitrile 2-(naphthalen-2-yl)-3-cyanobenzofuran 86

Protecting Group Chemistry of Amines

Carbamates are among the most widely used protecting groups for amines due to their ease of installation, stability across a range of reaction conditions, and reliable removal. masterorganicchemistry.com The "benzyl carbamate" portion of this compound is specifically known as the benzyloxycarbonyl or Cbz (sometimes abbreviated as Z) group. masterorganicchemistry.com This group is a cornerstone of peptide synthesis and general organic synthesis for protecting primary and secondary amines. masterorganicchemistry.comsynarchive.com

The primary function of the Cbz group is to decrease the nucleophilicity of the amine nitrogen, preventing it from undergoing unwanted side reactions while other parts of the molecule are being modified. masterorganicchemistry.com

Installation: The Cbz group is typically installed by reacting the amine, in this case, 1-(3-bromophenyl)ethanamine, with benzyl chloroformate in the presence of a mild base, such as sodium bicarbonate or potassium carbonate, in a suitable solvent system. scirp.orgscienceopen.com

Deprotection: A key advantage of the Cbz group is its susceptibility to removal under specific, mild conditions that often leave other functional groups intact. The most common method for deprotection is catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org This process involves treating the Cbz-protected amine with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide as byproducts. organic-chemistry.org Alternative methods for Cbz removal include the use of strong acids, though this is less common. masterorganicchemistry.com

The strategic use of the Cbz group allows for selective protection and deprotection of amines, which is a critical aspect of multi-step organic synthesis.

Table 2: Overview of Common Carbamate Protecting Groups for Amines masterorganicchemistry.comorganic-chemistry.org

Protecting Group Abbreviation Structure Common Deprotection Conditions
tert-Butoxycarbonyl Boc (CH₃)₃CO-C(O)- Strong acid (e.g., Trifluoroacetic acid, TFA)
Benzyloxycarbonyl Cbz or Z C₆H₅CH₂O-C(O)- Catalytic Hydrogenation (H₂, Pd/C)
Fluorenylmethyloxycarbonyl Fmoc C₁₅H₁₁O-C(O)- Amine base (e.g., Piperidine)

Stereochemical Considerations and Chiral Synthesis

Asymmetric Synthesis Approaches to Enantiopure Benzyl (B1604629) (1-(3-bromophenyl)ethyl)carbamate

Achieving enantiopure forms of Benzyl (1-(3-bromophenyl)ethyl)carbamate can be accomplished through several strategic approaches, including direct asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric catalysis represents a powerful strategy for the enantioselective synthesis of chiral molecules. This approach involves the use of a small amount of a chiral catalyst to steer a reaction towards the preferential formation of one enantiomer. For the synthesis of chiral amines and their carbamate-protected derivatives, transition metal catalysts combined with chiral ligands are often employed. For instance, palladium-catalyzed reactions have been successfully used in the asymmetric synthesis of other complex heterocyclic amides, demonstrating the potential for such methods to generate quaternary stereocenters with high enantioselectivity. rsc.org While a widely documented specific chiral catalyst system for the direct synthesis of this compound is not prevalent, the principles of asymmetric hydrogenation of precursor imines or reductive amination of a corresponding ketone are established methodologies in organic synthesis.

The use of chiral auxiliaries is a classic and reliable method for controlling stereochemistry. sigmaaldrich.com This technique involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. sigmaaldrich.com The auxiliary then directs the stereochemical outcome of a subsequent reaction, creating a new stereocenter with a high degree of diastereoselectivity. researchgate.net After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.com

Commonly used auxiliaries include Evans oxazolidinones and pseudoephedrine derivatives. sigmaaldrich.com In the context of this compound, a synthetic route could involve:

Attachment of a chiral auxiliary to a precursor molecule.

A diastereoselective reaction to introduce the amine functionality or the 3-bromophenyl group.

Removal of the auxiliary to yield the enantiopure amine, which is then protected with a benzyloxycarbonyl group.

This method is often highly reliable and can produce high levels of enantiomeric excess, and the ability to separate the resulting diastereomers by standard techniques like chromatography can ensure high final purity. researchgate.net

When a racemic mixture of this compound is produced, resolution techniques are employed to separate the (R)- and (S)-enantiomers. This is often a practical approach, especially for large-scale production.

Chromatographic methods are among the most prevalent for chiral separations. nih.gov Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) is a particularly effective technique for resolving carbamate (B1207046) enantiomers. This method has been successfully used for the multigram-scale separation of other complex carbamates, offering a facile route to obtaining highly pure enantiomers. mit.edu High-Performance Liquid Chromatography (HPLC) with CSPs is another widely used analytical and preparative technique. nih.gov

Crystallization-based methods offer an alternative, industrially favored separation technique. nih.gov This can involve direct preferential crystallization or the formation of diastereomeric salts by reacting the racemic amine precursor with a chiral resolving agent, such as tartaric acid. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. nih.gov

Resolution TechniquePrincipleAdvantagesCommon Applications
Chiral Chromatography (SFC/HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP). nih.govHigh efficiency, applicable to a wide range of compounds, scalable. mit.eduPharmaceutical purification, analytical enantiomeric excess determination.
Diastereomeric Salt Crystallization Formation of diastereomeric salts with a chiral resolving agent, which have different physical properties (e.g., solubility). nih.govCost-effective for large scale, well-established industrial method.Separation of racemic amines and carboxylic acids.
Kinetic Resolution One enantiomer reacts faster with a chiral catalyst or reagent, leaving the other enantiomer unreacted. nih.govCan produce very high enantiomeric purity for the unreacted substrate.Synthesis of optically pure alcohols, amines, and epoxides.
Enantioselective Membrane Filtration Use of membranes made from chiral selectors that preferentially allow one enantiomer to pass through. nih.govPotentially lower energy consumption and operational costs compared to chromatography. nih.govEmerging technology for separation of pharmaceuticals and fine chemicals. nih.gov

Investigation of Stereoisomeric Forms (R- and S-enantiomers)

The distinct (R)- and (S)-enantiomers of this compound are recognized as separate chemical entities, each with a unique Chemical Abstracts Service (CAS) Registry Number.

Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate: CAS RN 477312-67-7 achmem.com

Benzyl (R)-(1-(3-bromophenyl)ethyl)carbamate: CAS RN 1845807-71-7 bldpharm.com

The availability of these enantiopure forms allows for their use as chiral building blocks in the synthesis of more complex molecules, where controlling the stereochemistry is paramount.

Starting with an enantiopure form of this compound allows for substrate-controlled enantioselective synthesis of more complex derivatives. The existing stereocenter influences the stereochemical outcome of subsequent reactions. Methodologies often focus on reactions involving the carbamate group or the aromatic ring.

One general strategy involves the use of N-carbamoyl imines, which are highly reactive towards nucleophiles. nih.gov The carbamoyl (B1232498) group, such as the benzyloxycarbonyl group present in the title compound, activates the imine for nucleophilic addition. When such transformations are applied to derivatives of the enantiopure compound, the inherent chirality of the starting material can direct the approach of the nucleophile, leading to a highly stereoselective synthesis of the target molecule. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly efficient tools in organic synthesis. nih.gov When a chiral reactant, such as enantiopure (R)- or (S)-Benzyl (1-(3-bromophenyl)ethyl)carbamate, is used in an MCR, it can exert diastereoselective control over the formation of new stereocenters. nih.gov

For example, in an Asinger-Ugi-tetrazole reaction, the pre-existing chiral center in one of the components can influence the facial selectivity of additions to imine intermediates, resulting in one diastereomer being formed preferentially. nih.gov The ability to control the formation of multiple stereocenters in a single, atom-economical step makes this a powerful strategy for rapidly building libraries of complex, stereochemically defined molecules for biological screening. nih.gov

AspectEnantioselective SynthesisDiastereoselective Synthesis
Goal To create a preference for one enantiomer over its mirror image from a prochiral substrate.To create a preference for one diastereomer over other possible diastereomers.
Starting Material Typically prochiral or racemic.Contains at least one pre-existing stereocenter.
Controlling Element Chiral catalyst, reagent, or auxiliary.The stereochemistry of the starting material.
Relevance to Compound Used to synthesize pure (R)- or (S)-Benzyl (1-(3-bromophenyl)ethyl)carbamate.Using pure (R)- or (S)-Benzyl (1-(3-bromophenyl)ethyl)carbamate to control the formation of new stereocenters in a subsequent reaction.

Methodologies for Stereochemical Assignment and Purity Determination

The absolute configuration and enantiomeric excess (ee) of this compound are critical quality attributes. These are typically determined by analyzing its direct chiral precursor, 1-(3-bromophenyl)ethylamine, as the stereocenter is retained during the carbamate formation. Several analytical techniques are employed to provide a comprehensive stereochemical profile of the compound.

Chiral Chromatography (e.g., HPLC, GC)

Chiral chromatography is a cornerstone technique for separating the enantiomers of a chiral compound, allowing for the accurate determination of enantiomeric purity or excess (ee). mdpi.com High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common approach for analyzing compounds like this compound or its amine precursor. phenomenex.com

The separation mechanism relies on the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a wide range of chiral compounds, including amines and their derivatives. mdpi.comphenomenex.com For instance, cellulose-based columns like the CHIRALPAK OD-H have been successfully used to determine the enantiomeric excess of analogous phenylethylamine derivatives. doi.org

Gas Chromatography (GC) can also be employed, particularly for more volatile compounds or after derivatization to enhance volatility and thermal stability. acs.org The choice between HPLC and GC depends on the specific properties of the analyte and the available instrumentation.

Table 1: Illustrative Chiral HPLC Conditions for Analysis of 1-(Aryl)ethylamine Precursors

ParameterConditionRationale/Comment
Column (CSP) Cellulose or Amylose-based (e.g., CHIRALPAK® OD-H, LUX® Cellulose-3)These phases offer broad applicability and have demonstrated good resolution for aromatic amines and their derivatives. mdpi.comdoi.org
Mobile Phase n-Hexane / Isopropanol (IPA) mixture (e.g., 95:5 or 90:10 v/v)Normal-phase chromatography is common for these separations. The ratio of alkane to alcohol is adjusted to optimize resolution and retention time. doi.org
Flow Rate 0.5 - 1.0 mL/minTypical analytical flow rates to ensure good peak shape and efficient separation. researchgate.net
Detection UV at 210-254 nmThe aromatic rings in the molecule provide strong chromophores for reliable UV detection. researchgate.net
Column Temperature 25 °C (Ambient)Temperature can be controlled to improve reproducibility and sometimes resolution.

By integrating the peak areas of the two separated enantiomers, the enantiomeric excess (% ee) can be calculated, providing a quantitative measure of the sample's stereochemical purity.

Optical Rotation Measurements

Optical activity is a fundamental property of chiral substances, where a solution of an enantiomerically pure or enriched compound rotates the plane of plane-polarized light. libretexts.org This rotation is measured using a polarimeter, and the result is expressed as the specific rotation [α]. libretexts.org

The specific rotation is a characteristic physical constant for a given chiral compound under specific conditions (temperature, wavelength, solvent, and concentration). libretexts.org Enantiomers rotate light by an equal magnitude but in opposite directions. wikipedia.org A dextrorotatory (+) enantiomer rotates light clockwise, while a levorotatory (-) enantiomer rotates it counter-clockwise. wikipedia.org

While direct optical rotation data for this compound is not widely published, the value for its precursor amine is a critical parameter. For example, a commercial specification for (R)-1-(3-bromophenyl)ethylamine lists a specific rotation value. thermofisher.com This measurement confirms the identity of the enantiomer and provides an initial assessment of its purity, as a racemic mixture (a 50:50 mix of enantiomers) will exhibit no optical rotation. libretexts.org The formation of a carbamate from an amine can also lead to an enhancement of the optical rotation value. rsc.org

Table 2: Reported Optical Rotation for Precursor Amine

CompoundEnantiomerSpecific Rotation [α]Conditions
1-(3-Bromophenyl)ethylamine(R)+22° ± 1.0°Neat (undiluted liquid), at 20°C
1-(3-Bromophenyl)ethylamine(S)-23.5°c=0.01 g/mL in CHCl₃

Note: Data sourced from commercial suppliers. thermofisher.comchemicalbook.com Slight variations in magnitude can result from different measurement conditions.

Derivatization for Diastereomeric NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, but it cannot distinguish between enantiomers directly. However, by reacting the chiral amine precursor with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. Diastereomers have different physical properties and, crucially, distinct NMR spectra.

The Mosher's acid method is a widely used and reliable technique for this purpose. acs.orgresearchgate.net The chiral amine (1-(3-bromophenyl)ethylamine) is reacted with the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), which is available in both (R) and (S) forms. springernature.com This reaction forms a pair of diastereomeric MTPA amides.

By comparing the ¹H NMR spectra of the two diastereomeric products (one made with (R)-MTPA and one with (S)-MTPA), the absolute configuration of the original amine can be assigned. nih.gov Protons near the newly formed diastereomeric center will experience different magnetic environments, resulting in different chemical shifts (δ). The differences in these chemical shifts (Δδ = δS - δR) follow a predictable pattern based on the conformation of the Mosher's amides, allowing for unambiguous assignment of the R or S configuration at the stereocenter. acs.orgspringernature.com Furthermore, integration of the distinct signals for each diastereomer in the NMR spectrum allows for a highly accurate determination of the enantiomeric excess of the original amine sample. bath.ac.uk

Table 3: Hypothetical ¹H NMR Data for Diastereomeric Mosher's Amide Analysis

Proton Group (on amine moiety)δ for (S)-MTPA amide (ppm)δ for (R)-MTPA amide (ppm)Δδ (δS - δR)Interpretation based on Mosher's Model
-CH(NH)- 5.155.12+0.03Positive Δδ values for protons on one side of the molecule and negative for the other side allow for assignment of the absolute configuration.
-CH₃ 1.581.62-0.04

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, molecular orbitals, and various spectroscopic properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For carbamates, DFT methods, particularly with hybrid functionals like B3LYP, are frequently employed to optimize molecular geometries and calculate electronic properties. scirp.orgscirp.org In a hypothetical study of Benzyl (B1604629) (1-(3-bromophenyl)ethyl)carbamate, the B3LYP functional combined with a basis set such as 6-31+G(d) would be a suitable starting point for geometry optimization and frequency calculations. scirp.orgscirp.org Such calculations would yield important parameters like bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.

Furthermore, DFT is instrumental in calculating various molecular descriptors that shed light on the reactivity and stability of the compound. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

An illustrative table of DFT-calculated electronic properties for a carbamate (B1207046) is presented below, based on studies of similar molecules.

PropertyCalculated Value (Illustrative)Significance
Total Energy-X HartreesThermodynamic stability
HOMO Energy-Y eVElectron-donating ability
LUMO Energy-Z eVElectron-accepting ability
HOMO-LUMO Gap(Y-Z) eVChemical reactivity and stability
Dipole MomentD DebyesPolarity and intermolecular interactions

This table is illustrative and shows the type of data generated from DFT calculations.

The Hartree-Fock (HF) method is another principal ab initio quantum chemistry method. While generally less accurate than DFT for many applications due to the neglect of electron correlation, it can be a valuable tool, especially for comparative studies. scirp.orgscirp.org For carbamates, HF methods have been shown to provide reasonable geometric parameters. scirp.org

The choice of basis set is crucial for both DFT and HF calculations. For a molecule containing a bromine atom like Benzyl (1-(3-bromophenyl)ethyl)carbamate, a basis set that includes polarization and diffuse functions, such as 6-31+G(d) or the more extensive 6-311+G(d,p), is recommended to accurately describe the electronic distribution around the halogen and other heteroatoms. scirp.orgscirp.org The selection of the basis set represents a trade-off between accuracy and computational expense.

A comparative study of different theory levels and basis sets is often performed to validate the computational methodology against any available experimental data, such as infrared vibrational frequencies. scirp.orgscirp.org

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. Analysis of the HOMO and LUMO provides insights into the regions of a molecule that are most likely to be involved in chemical reactions. For this compound, the HOMO is likely to be localized on the electron-rich phenyl rings and the carbamate group, while the LUMO may be distributed over the aromatic systems.

Visualization of these frontier orbitals, along with the molecular electrostatic potential (MEP) map, can identify electrophilic and nucleophilic sites. The MEP map would illustrate the charge distribution across the molecule, highlighting regions susceptible to electrostatic interactions.

Molecular Modeling and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular modeling techniques explore the dynamic nature and conformational landscape of the compound.

The presence of several rotatable bonds in this compound suggests a complex potential energy surface (PES) with multiple local energy minima corresponding to different conformers. A systematic conformational search, often performed using molecular mechanics force fields followed by geometry optimization of the low-energy conformers with DFT, is necessary to identify the most stable structures.

Exploring the PES by systematically rotating key dihedral angles, such as those around the carbamate linkage and the ethyl group, would reveal the energy barriers between different conformations and identify the global minimum energy structure.

Molecular Dynamics (MD) simulations can provide a deeper understanding of the structural flexibility and dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological target. By simulating the motion of the atoms over time, MD can reveal how the molecule explores its conformational space and how its structure fluctuates under thermal energy.

Although computationally intensive, MD simulations offer valuable insights into the average structural properties and the time-scales of conformational changes, which are crucial for understanding the molecule's behavior in a realistic setting.

Spectroscopic Property Prediction and Validation

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. These predictions are crucial for interpreting experimental spectra and confirming molecular structures.

Theoretical Calculation of Vibrational Frequencies (IR)

The theoretical calculation of infrared (IR) vibrational frequencies is a fundamental application of computational chemistry. For carbamates, various levels of theory are employed to predict the frequencies of characteristic vibrational modes. Studies on analogous ethyl benzyl carbamates have utilized semi-empirical (PM3), ab initio (Hartree-Fock, HF), and Density Functional Theory (DFT) methods to compute their IR spectra. scirp.orgscirp.org

Commonly used DFT functionals for such calculations include B3LYP, BVP86, and PBEPBE, often paired with basis sets like 6-31+G(d) and 6-311+G(d,p). scirp.orgscirp.org These calculations yield theoretical frequencies that, due to the harmonic oscillator approximation, are systematically scaled using empirical factors to improve agreement with experimental data. scirp.org The goal is to identify a level of theory that can accurately describe the key vibrational bands, such as those for C=O, N-C, and C-O stretching, which are characteristic of the carbamate group. scirp.org

Computational NMR Chemical Shift Prediction

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is another vital area of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is a standard and effective approach for calculating NMR properties. mdpi.com For carbamate structures, this method is often used in conjunction with DFT functionals like B3LYP. mdpi.com

The process involves optimizing the molecular geometry of the compound and then performing the GIAO calculation to obtain the absolute chemical shieldings for each nucleus (e.g., ¹³C and ¹H). These theoretical values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), which is calculated at the same level of theory. mdpi.com Such predictions are invaluable for assigning signals in experimental NMR spectra, especially for complex molecules with overlapping peaks. For instance, the calculated ¹³C spectrum for a similar carbamate, Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, showed the characteristic carbonyl carbon signal at 154.00 ppm and the benzylic CH₂ at 67.21 ppm, which align well with experimental assignments. mdpi.com

Comparison of Theoretical and Experimental Data

A critical step in computational studies is the validation of theoretical predictions against experimental results. This comparison allows for the assessment of the accuracy and reliability of different computational methods. In the study of ethyl benzyl carbamates, a detailed comparison was made between calculated and experimentally observed IR frequencies. scirp.orgscirp.org

The accuracy of various methods was quantified by calculating the absolute percentage error (%EAbs) for each vibrational band. scirp.org Analysis showed that while DFT methods like B3LYP can perform well, the ab initio Hartree-Fock method with the 6-31+G(d) basis set (HF/6-31+G(d)) often provides a better balance of accuracy and computational cost for predicting the vibrational frequencies of these carbamates. scirp.org For one series of compounds, the HF method had the lowest average error, with 80% of its computed frequencies falling within a 3% error margin compared to experimental values. scirp.org This validation process is essential for establishing a reliable computational protocol for the class of compounds under investigation.

Computational MethodAverage Error (%EAbs)Frequencies within 3% ErrorReference
PM3Higher48.57% scirp.org
HF/6-31+G(d)Lowest80.00% scirp.org
B3LYP/6-31+G(d)Low68.50% scirp.org
B3LYP/6-311+G(d,p)Low65.71% scirp.org
PBEPBE/6-31+G(d)Moderate62.86% scirp.org

Reaction Mechanism Elucidation through Computational Methods

Computational methods are indispensable for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to observe experimentally. nih.gov

Transition State Identification

A key aspect of studying a reaction mechanism is the identification and characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. For reactions involving carbamates, such as their thermal decomposition or synthesis, computational chemists locate these TS structures on the potential energy surface. mdpi.comresearchgate.net

For example, the gas-phase elimination reaction of a carbamate was found to proceed through a six-membered cyclic transition state for the initial step. researchgate.net In other mechanistic studies, such as those involving radical scavenging by phenyl carbamates, various pathways like Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SETPT) are considered, each with its own characteristic transition state. researchgate.net The geometry of the TS provides crucial information about the bond-breaking and bond-forming processes occurring during the reaction.

Reaction Coordinate Analysis

Once a transition state is identified, a reaction coordinate analysis is performed to confirm that it correctly connects the reactants and products. This is typically done using Intrinsic Reaction Coordinate (IRC) calculations. researchgate.net An IRC calculation traces the minimum energy path downhill from the transition state, ideally leading to the reactant on one side and the product on the other, thus validating the proposed reaction step. researchgate.net

Further analysis along the reaction coordinate can involve examining changes in bond lengths, angles, and bond orders. For instance, Wiberg bond indices can be calculated at points along the IRC to follow the progress of bond formation and cleavage. researchgate.net This analysis helps to characterize the transition state as "early" (resembling reactants) or "late" (resembling products), providing a more nuanced understanding of the reaction mechanism. researchgate.net

Lack of Specific Research Data Prevents Article Generation

Comprehensive searches for dedicated computational and theoretical chemistry studies on the chemical compound This compound have found no specific published research that aligns with the requested article structure. While general methodologies for computational analysis of related carbamate compounds exist, there is a notable absence of detailed research findings, data tables, and specific analyses such as molecular docking simulations, pharmacophore modeling, or Quantitative Structure-Activity Relationship (QSAR) studies for this particular molecule.

The available scientific literature focuses on broader categories of carbamates or structurally similar compounds, providing insights into how such computational studies are generally performed. For instance, research on various carbamate derivatives often involves:

Molecular Docking: To predict how these molecules might bind to biological targets like enzymes. These studies typically report binding energies and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues in the target's active site.

Pharmacophore Modeling: To identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active. This is often used to screen virtual libraries for other potentially active compounds.

QSAR: To build mathematical models that correlate the chemical structure of compounds with their biological activity. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, untested molecules.

However, applying these general descriptions to this compound without specific experimental or computational data from peer-reviewed sources would be speculative and would not meet the required standards of scientific accuracy. Generating data tables or detailed findings as requested would constitute fabrication.

Due to the lack of specific, verifiable research data for this compound in the requested areas of computational chemistry, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres strictly to the provided outline.

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and the connectivity between them. For Benzyl (B1604629) (1-(3-bromophenyl)ethyl)carbamate, a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques is utilized to assemble a complete structural picture.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms (protons) in a molecule. Each unique proton or group of equivalent protons generates a signal, whose chemical shift (δ, in ppm), integration (area under the signal), and multiplicity (splitting pattern) reveal its electronic environment and proximity to other protons.

For Benzyl (1-(3-bromophenyl)ethyl)carbamate, the ¹H NMR spectrum is expected to display distinct signals corresponding to the different proton environments within its structure. The benzyl group's five aromatic protons typically appear as a multiplet around 7.35 ppm. The two protons of the benzylic methylene (B1212753) (-CH2-) group are expected to produce a signal around 5.10 ppm. The single proton of the methine (-CH-) group, being adjacent to both an aromatic ring and the nitrogen atom, would likely resonate as a quartet around 4.80-4.90 ppm. The methyl (-CH3) protons, coupled to the methine proton, are anticipated to appear as a doublet near 1.45 ppm. The protons on the 3-bromophenyl ring are expected to show complex multiplets in the aromatic region, typically between 7.10 and 7.50 ppm. The carbamate (B1207046) N-H proton often appears as a broad singlet or a doublet, with a chemical shift that can vary but is typically observed around 5.20 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Methyl (-CH₃)~1.45Doublet (d)3H
Methine (-CH)~4.85Quartet (q)1H
Benzylic (-OCH₂Ph)~5.10Singlet (s)2H
Carbamate (-NH)~5.20Doublet (d) or broad singlet1H
Aromatic (3-bromophenyl)~7.10 - 7.50Multiplet (m)4H
Aromatic (benzyl)~7.35Multiplet (m)5H

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization (sp³, sp², sp) and the nature of the atoms attached to it.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon (C=O) of the carbamate group is expected to have the most downfield chemical shift, typically in the range of 155-156 ppm. The aromatic carbons of both the benzyl and 3-bromophenyl rings would appear between approximately 122 and 144 ppm. The carbon atom bonded to the bromine (C-Br) in the bromophenyl ring would have a distinct shift around 122.6 ppm. The benzylic carbon (-OCH₂Ph) is expected around 67 ppm, while the methine carbon (-CH) would likely resonate near 51 ppm. The methyl carbon (-CH₃) would be the most upfield signal, appearing around 22 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Methyl (-C H₃)~22
Methine (-C H)~51
Benzylic (-OC H₂Ph)~67
Aromatic (C -Br)~122.6
Aromatic (C -H & C -C)~125 - 144
Carbonyl (-C =O)~155.5

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR spectra identify the types of protons and carbons, 2D NMR experiments are crucial for establishing the connectivity between them.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, a COSY spectrum would show a correlation between the methine (-CH) proton and the methyl (-CH₃) protons, confirming the ethyl fragment. It would also show correlations among the protons on the 3-bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique would definitively link the proton signals to their corresponding carbon signals, for example, confirming that the proton signal at ~1.45 ppm corresponds to the carbon signal at ~22 ppm (the methyl group).

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away. This is vital for piecing together the entire molecular structure. For instance, an HMBC spectrum would show a correlation from the NH proton to the carbonyl carbon and the methine carbon. It would also show correlations from the benzylic CH₂ protons to the carbonyl carbon and the carbons of the benzyl ring, thus confirming the complete structure of the carbamate.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a compound, providing definitive confirmation of its chemical composition.

For this compound, the molecular formula is C16H16BrNO2. HRMS analysis would be expected to yield an exact mass measurement that closely matches the calculated theoretical value. A key feature in the mass spectrum would be the presence of two major peaks of nearly equal intensity, separated by two mass units (e.g., M+ and M+2). This isotopic pattern is the characteristic signature of the presence of a single bromine atom, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance.

Table 3: Predicted HRMS Data for this compound

IonElemental FormulaCalculated Exact Mass
[M+H]⁺ (with ⁷⁹Br)C₁₆H₁₇⁷⁹BrNO₂⁺334.0494
[M+H]⁺ (with ⁸¹Br)C₁₆H₁₇⁸¹BrNO₂⁺336.0473

Ionization Techniques (e.g., ESI, DART) in Mass Analysis

The choice of ionization technique is critical for successfully analyzing a compound by mass spectrometry. For a molecule like this compound, "soft" ionization methods are preferred as they impart less energy to the molecule, minimizing fragmentation and ensuring the molecular ion is observed.

Electrospray Ionization (ESI) is a widely used technique for polar and medium-polarity molecules. It is well-suited for carbamates and typically generates protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. ESI is often coupled with liquid chromatography (LC-MS) for sample purification prior to analysis. In the analysis of carbamates, ESI in positive ion mode is highly effective. nih.gov

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal preparation. DART-MS can analyze solids and liquids directly and is known for producing simple spectra dominated by the protonated molecule. This technique is particularly useful for high-throughput screening and rapid confirmation of compound identity.

Both ESI and DART are capable of providing the molecular weight information necessary for confirming the successful synthesis of this compound, with the resulting data complementing the detailed structural insights gained from NMR spectroscopy.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups and probe the vibrational modes of a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained.

Vibrational Analysis of Functional Groups

The IR spectrum of this compound is characterized by absorption bands corresponding to the specific vibrational modes of its constituent functional groups. The carbamate linkage (-NH-C(=O)-O-) gives rise to several distinct and strong absorptions. The N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. researchgate.net The carbonyl (C=O) group of the carbamate is expected to produce a very strong absorption band in the range of 1690-1720 cm⁻¹. rsc.org

Other significant vibrations include the C-N stretching and N-H bending modes of the carbamate group, which are generally observed in the 1350-1450 cm⁻¹ and 1600-1620 cm⁻¹ regions, respectively. rsc.org The C-O stretching vibrations associated with the ester part of the carbamate are typically found between 1000 and 1300 cm⁻¹. rsc.orgtheaic.org Furthermore, the aromatic rings contribute to C=C stretching vibrations in the 1440-1600 cm⁻¹ range, while C-H stretching from the aromatic and aliphatic (ethyl and benzyl) groups occurs just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively. theaic.org

Table 1: Characteristic Infrared Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amine (N-H)Stretching3300 - 3500
Carbonyl (C=O)Stretching1690 - 1720
Amine (N-H)Bending1600 - 1620
Aromatic (C=C)Stretching1440 - 1600
Carbamate (C-N)Stretching1350 - 1450
Carbamate (C-O)Stretching1000 - 1300
Phenyl RingRing Breathing~730

Correlation of Experimental and Theoretical IR Spectra

In contemporary chemical analysis, it is common practice to correlate experimentally obtained IR spectra with theoretical spectra generated through computational methods, such as Density Functional Theory (DFT). scirp.orgscirp.org This approach serves multiple purposes. Firstly, it aids in the accurate assignment of complex vibrational bands that may overlap in the experimental spectrum. theaic.org Secondly, a strong correlation between the experimental and theoretical data provides a high degree of confidence in the optimized molecular structure used for the calculation. scirp.org

Theoretical calculations can predict the vibrational frequencies and intensities of all normal modes of vibration for a given molecule. scirp.org However, calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the models. scirp.org To correct for this, the theoretical frequencies are typically scaled using an empirical scaling factor, which improves the agreement with experimental data. scirp.org The comparison allows researchers to validate the theoretical model and gain deeper insights into the molecule's vibrational properties. scirp.org

X-ray Crystallography

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for elucidating the precise solid-state structure of a crystalline compound. The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. growingscience.com By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the exact positions of all atoms (excluding hydrogen, which is often difficult to resolve) can be determined. mdpi.comscienceopen.com This analysis reveals the molecule's conformation, bond lengths, and bond angles within the crystal lattice. mdpi.com

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The data obtained from single-crystal X-ray diffraction allows for a detailed analysis of the molecule's internal geometry. This includes precise measurements of bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and torsion angles (the dihedral angle between two planes defined by four connected atoms). researchgate.net

Table 2: Illustrative Dihedral Angles from a Structurally Related Carbamate

Planes Defined ByDihedral Angle (°)
Phenyl Ring (A) / Carbamate Group (C)50.1
Chlorofluorophenyl Ring (B) / Carbamate Group (C)31.6
Phenyl Ring (A) / Chlorofluorophenyl Ring (B)21.3

Data from Benzyl N-(3-chloro-4-fluorophenyl)carbamate, a structurally analogous compound. scienceopen.comresearchgate.net

Confirmation of Stereochemistry

This compound possesses a chiral center at the carbon atom bonded to the 3-bromophenyl group, the methyl group, and the nitrogen of the carbamate. This means the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S) forms). achmem.comchemicalbook.com

X-ray crystallography is the most powerful and definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a single crystal of one enantiomer can be grown. The technique provides the exact three-dimensional coordinates of each atom, allowing for the unambiguous assignment of the (R) or (S) configuration at the stereocenter according to the Cahn-Ingold-Prelog priority rules. This absolute structural determination is critical in fields such as medicinal chemistry, where the biological activity of enantiomers can differ significantly.

Investigations into Biochemical Interactions and Target Identification

Research into Potential Biological Targets

The initial step in understanding the biochemical profile of a compound like Benzyl (B1604629) (1-(3-bromophenyl)ethyl)carbamate involves identifying its potential biological targets. For carbamates, a primary and well-documented target is the cholinesterase enzyme family.

Enzyme binding affinity studies are crucial for determining the strength of the interaction between a compound and its target enzyme. For carbamates, these studies often focus on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Methodologically, these studies involve:

Determination of IC50 Values : The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The Ellman's method is a widely used spectrophotometric technique for this purpose. nih.gov In this assay, the cholinesterase activity is measured by observing the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product. nih.gov The inhibition is measured at various concentrations of the carbamate (B1207046) to determine the IC50 value.

Kinetic Studies : To understand the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies are performed. This involves measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations. The data is then plotted using methods like Lineweaver-Burk plots to determine the inhibition mechanism.

Reversibility of Inhibition : Carbamates are often pseudo-irreversible inhibitors, meaning they form a covalent bond with the enzyme that is slowly hydrolyzed. Assays can be designed to measure the rate of enzyme activity recovery over time after the removal of the inhibitor, thus characterizing the reversibility of the binding.

Investigating how a ligand like a carbamate interacts with its protein target at a molecular level is key to understanding its mechanism of action. Several methodologies are employed for this:

Molecular Docking : Computational molecular docking studies are used to predict the binding mode of a carbamate within the active site of its target enzyme. These models can reveal potential interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

X-ray Crystallography : This technique can provide a high-resolution, three-dimensional structure of the ligand-protein complex. This allows for the direct visualization of the binding orientation and the specific atomic interactions between the carbamate and the enzyme.

Structure-Activity Relationship (SAR) Studies : SAR studies involve synthesizing and testing a series of related compounds to understand how chemical modifications affect biological activity. By comparing the inhibitory potency of different carbamates, researchers can infer which parts of the molecule are most important for binding.

In Vitro Biochemical Assay Methodologies for Target Interrogation

Once a potential target is identified, in vitro biochemical assays are developed to probe the interaction and its functional consequences.

As a model system, cholinesterase inhibition assays are well-established for evaluating carbamates. The design of these assays typically involves:

Enzyme Source : Acetylcholinesterase can be sourced from various organisms, such as the electric eel, or recombinant sources. nih.gov Butyrylcholinesterase is often derived from equine serum. nih.gov

Substrate : Acetylthiocholine is a common substrate used in these assays as its hydrolysis by cholinesterase can be easily monitored. nih.gov

Detection Method : The most common detection method is colorimetric, using Ellman's reagent (DTNB). nih.gov Fluorometric and paper-based assays have also been developed for high-throughput screening and point-of-care applications.

A typical cholinesterase inhibition assay protocol would involve pre-incubating the enzyme with the carbamate inhibitor for a specific period, followed by the addition of the substrate to initiate the reaction. The rate of the reaction is then measured and compared to a control without the inhibitor.

Table 1: Example Data from Cholinesterase Inhibition Assays for a Series of Carbamates

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (AChE/BChE)
Carbamate A10.52.15.0
Carbamate B5.215.80.33
Carbamate C25.18.33.02

This table presents hypothetical data to illustrate the type of results obtained from such assays.

To ensure the reliability of the data, assay development and validation are critical steps. This involves:

Optimization of Assay Conditions : Parameters such as pH, temperature, incubation time, and concentrations of enzyme and substrate are optimized to ensure a robust and reproducible assay.

Determination of Assay Performance Characteristics : The assay is validated for its linearity, precision, accuracy, and sensitivity (limit of detection and limit of quantification).

Use of Controls : Positive controls (known inhibitors) and negative controls (vehicle) are included in each assay to ensure its proper performance.

Mechanistic Studies of Molecular Recognition

Mechanistic studies aim to provide a detailed understanding of the molecular recognition process between the carbamate and its target. The carbamoyl (B1232498) moiety is a key feature of these compounds. nih.gov The general mechanism of cholinesterase inhibition by carbamates involves the carbamylation of a serine residue in the enzyme's active site. This forms a covalent bond and renders the enzyme inactive. The subsequent hydrolysis of this carbamylated enzyme is a slow process, leading to the pseudo-irreversible nature of the inhibition.

Techniques to study this mechanism include:

Mass Spectrometry : To confirm the covalent modification of the enzyme, mass spectrometry can be used to identify the exact site of carbamylation on the protein.

Computational Modeling : Molecular dynamics simulations can be used to model the entire process of inhibitor binding, covalent bond formation, and hydrolysis, providing insights into the energetics and conformational changes involved.

Analysis of Binding Modes through Computational and Experimental Correlations

The analysis of the binding modes of Benzyl (1-(3-bromophenyl)ethyl)carbamate involves a synergistic approach that combines computational modeling with experimental validation. This dual strategy provides a comprehensive understanding of the molecular interactions at the atomic level.

Computational techniques such as molecular docking and molecular dynamics simulations are instrumental in predicting the preferred orientation and conformation of the carbamate within a receptor's binding site. These models can elucidate potential hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex. For instance, studies on similar carbamate derivatives have utilized methods like the Hartree-Fock (HF) and Density Functional Theory (DFT) to optimize molecular geometries and predict vibrational frequencies, which can then be correlated with experimental data from techniques like X-ray crystallography.

Experimental validation is crucial to confirm the predictions generated by computational models. Techniques such as X-ray crystallography of the ligand-receptor complex can provide a static, high-resolution picture of the binding mode. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), can offer insights into the dynamics of the interaction in solution. Structure-activity relationship (SAR) studies, where systematic modifications are made to the carbamate structure and the resulting changes in biological activity are measured, provide indirect but powerful evidence for a particular binding mode. nih.gov

The correlation between computational predictions and experimental results is a key aspect of modern drug discovery. For example, the binding affinities predicted by free energy calculations in molecular dynamics simulations can be compared with experimentally determined inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) from in vitro assays. A strong correlation between these values lends confidence to the predicted binding mode.

A study on a series of benzene-based carbamates as cholinesterase inhibitors successfully employed molecular docking to create planar and spatial maps of the host-target interactions, explaining the observed variations in inhibitory potential. nih.gov Similarly, computational investigations of carbamate adducts binding to the GluR2 glutamate receptor have utilized molecular dynamics simulations and alchemical free energy calculations to understand their stability and binding affinity within the receptor's ligand-binding core. acs.orgnih.gov

The following table summarizes the computational and experimental methods used to analyze the binding modes of carbamate compounds:

Methodology Type Information Gained Correlation
Molecular DockingComputationalPredicts the preferred binding orientation and conformation of the ligand.Correlates with SAR data and can guide the design of new analogs.
Molecular DynamicsComputationalSimulates the movement of the ligand-receptor complex over time, revealing dynamic interactions and stability.Free energy calculations can be correlated with experimental binding affinities (e.g., Ki, IC50).
Quantum Mechanics (HF, DFT)ComputationalOptimizes molecular geometry and predicts electronic properties.Calculated vibrational frequencies can be compared with experimental spectroscopic data.
X-ray CrystallographyExperimentalProvides a high-resolution, static 3D structure of the ligand-receptor complex.The "gold standard" for validating computationally predicted binding modes.
Nuclear Magnetic Resonance (NMR)ExperimentalProvides information on the structure and dynamics of the ligand-receptor interaction in solution.Can confirm binding and identify points of contact between the ligand and the receptor.
Structure-Activity Relationship (SAR)ExperimentalRelates changes in chemical structure to changes in biological activity.Provides indirect evidence for key interactions and helps refine computational models.

Identification of Key Structural Features for Receptor Interaction

The molecular architecture of this compound contains several key structural features that are likely to be critical for its interaction with biological receptors. The carbamate functional group itself is a significant contributor to binding. acs.org

The carbamate moiety (–OCONH–) is a bioisostere of the amide bond and is known for its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). acs.org This dual capability allows for the formation of strong and specific interactions with amino acid residues in a receptor's binding pocket. The delocalization of electrons across the carbamate group also imparts a degree of conformational rigidity, which can be favorable for binding by reducing the entropic penalty upon complex formation. acs.org

The benzyl group, attached to the oxygen of the carbamate, can engage in various non-covalent interactions. The aromatic ring can participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. It can also form hydrophobic interactions with nonpolar residues within the binding site.

The ethyl group provides a stereocenter, meaning that the compound can exist as two enantiomers. It is highly probable that a biological receptor will exhibit stereoselectivity, with one enantiomer having a significantly higher affinity than the other due to a better three-dimensional fit within the binding site.

The following table outlines the key structural features of this compound and their likely roles in receptor interaction:

Structural Feature Potential Interactions Significance
Carbamate Group (–OCONH–)Hydrogen bond donor (N-H), Hydrogen bond acceptor (C=O)Forms specific and directional interactions with the receptor, contributing significantly to binding affinity.
Benzyl Groupπ-π stacking, Hydrophobic interactionsAnchors the ligand in the binding pocket through interactions with aromatic and nonpolar residues.
3-Bromophenyl Groupπ-π stacking, Hydrophobic interactions, Halogen bondingProvides additional binding interactions and can influence selectivity. The bromine atom can form specific halogen bonds.
Ethyl GroupSteric interactions, Hydrophobic interactionsInfluences the overall shape and fit of the molecule within the binding site. The stereocenter can lead to enantioselective binding.

Derivative Synthesis and Exploration of Analogues

Systematic Modification of the Benzyl (B1604629) (1-(3-bromophenyl)ethyl)carbamate Scaffold

The modification of the parent compound is typically approached by dissecting the molecule into three key regions for alteration: the benzyl moiety, the bromophenyl ring, and the core carbamate (B1207046) structure including the ethyl chain.

The benzyl portion of the carbamate is a common target for modification to study the influence of electronic and steric effects on the molecule's properties. The synthesis of these analogues generally involves the reaction of 1-(3-bromophenyl)ethylamine with a suitably substituted benzyl chloroformate. The benzyl chloroformates are themselves typically prepared in situ from the corresponding substituted benzyl alcohols.

A variety of substituents can be introduced onto the aromatic ring of the benzyl group. For instance, electron-withdrawing groups like nitro (NO₂) or halogens (F, Cl), and electron-donating groups such as alkyl or alkoxy moieties can be incorporated. rsc.org The position of these substituents (ortho, meta, para) is also a critical variable in the synthetic design. rsc.org Furthermore, substitution is not limited to the ring; modifications can also be made at the benzylic position (α-carbon), such as the introduction of an α-methyl group. rsc.org

Table 1: Examples of Analogues with Substituted Benzyl Moieties Interactive data table: Users can sort by substituent type and position.

Analogue Name Substituent on Benzyl Ring Position
(4-Nitrobenzyl) (1-(3-bromophenyl)ethyl)carbamate Nitro (-NO₂) para
(2-Chlorobenzyl) (1-(3-bromophenyl)ethyl)carbamate Chloro (-Cl) ortho
(3-Methylbenzyl) (1-(3-bromophenyl)ethyl)carbamate Methyl (-CH₃) meta
(4-Fluorobenzyl) (1-(3-bromophenyl)ethyl)carbamate Fluoro (-F) para

Modifications can include:

Positional Isomerism: Moving the bromine atom to the ortho (2-) or para (4-) position to create regioisomers.

Halogen Substitution: Replacing the bromine atom with other halogens like chlorine or fluorine. scirp.orgresearchgate.net This allows for a fine-tuning of electronic properties due to differing electronegativity and size.

Introduction of Other Functional Groups: Replacing the bromine with non-halogen groups, such as methyl, methoxy, or cyano groups, to introduce a wider range of electronic and steric profiles.

Polysubstitution: Adding a second substituent to the ring, for example, creating a chloro-fluoro-substituted phenyl ring. scienceopen.com

Table 2: Examples of Analogues with Phenyl Ring Variations Interactive data table: Users can filter by substitution type.

Analogue Name Phenyl Ring Substitution
Benzyl (1-(4-bromophenyl)ethyl)carbamate 4-Bromo
Benzyl (1-(3-chlorophenyl)ethyl)carbamate 3-Chloro
Benzyl (1-(3,4-dichlorophenyl)ethyl)carbamate 3,4-Dichloro
Benzyl (1-(3-methylphenyl)ethyl)carbamate 3-Methyl

The core structure, comprising the carbamate linkage (-O-CO-NH-) and the ethyl side chain, can also be synthetically altered. These modifications can have a profound impact on the molecule's stability, conformation, and hydrogen bonding capabilities. mdpi.com

Key modifications include:

N-Alkylation/N-Arylation: The hydrogen on the carbamate nitrogen can be replaced with small alkyl groups (e.g., methyl, ethyl) or even larger groups. researchgate.netnih.gov

Alkyl Chain Homologation: The ethyl group (-CH(CH₃)-) can be extended to a propyl or butyl chain, or shortened to a methyl group.

Linkage Isomerism: The carbamate can be replaced with isomeric functional groups like a "reverse" carbamate or an amide linkage, which alters the directionality of the hydrogen bond donor and acceptor sites. nih.gov

Heteroatom Substitution: The oxygen atom in the carbamate can be replaced with sulfur to form a thiocarbamate.

Table 3: Examples of Carbamate and Alkyl Chain Modifications Interactive data table: Users can sort by modification location.

Analogue Name Modification Type Location
Benzyl (1-(3-bromophenyl)ethyl)methylcarbamate N-methylation Carbamate Nitrogen
Benzyl (1-(3-bromophenyl)propyl)carbamate Chain extension Alkyl Chain
N-(Benzyloxy)carbonyl-1-(3-bromophenyl)ethanamine Reverse Carbamate Linkage
O-Benzyl S-(1-(3-bromophenyl)ethyl) carbonothioate Thiocarbamate Linkage

Structure-Research Activity Relationship (SRAR) Studies of Analogues

The term Structure-Research Activity Relationship (SRAR) in this context refers to the systematic investigation of how specific structural modifications influence the outcomes of chemical research, particularly synthetic yields, reaction selectivity, and mechanistic pathways.

The yield and selectivity of the reactions used to synthesize analogues of Benzyl (1-(3-bromophenyl)ethyl)carbamate are often dependent on the nature of the substituents.

Electronic Effects: The electronic nature of substituents on either aromatic ring can influence reaction rates and, consequently, yields. For example, electron-withdrawing groups on the benzyl ring can increase the electrophilicity of the benzyl chloroformate intermediate, potentially leading to faster reactions. Conversely, electron-donating groups on the phenylethylamine starting material increase its nucleophilicity, which can also accelerate the carbamate-forming reaction.

Steric Effects: The size and position of substituents can play a critical role. Bulky groups, particularly at positions ortho to the reacting center (e.g., an ortho-substituted benzyl chloride or a phenylethylamine with a large ortho substituent), can sterically hinder the approach of the reactants. This steric hindrance can lead to lower reaction rates and reduced yields. In cases where multiple reaction products are possible, steric factors can also dictate selectivity, favoring the formation of the sterically least hindered product.

Table 4: Hypothetical Influence of Substituents on Synthetic Yield This table illustrates general principles of how substituents might affect reaction yields in a typical carbamate synthesis.

Starting Amine Starting Benzyl Chloroformate Expected Relative Yield Primary Rationale
1-(3-bromophenyl)ethylamine 4-Nitrobenzyl chloroformate High High reactivity of electrophile
1-(3-bromophenyl)ethylamine 4-Methoxybenzyl chloroformate Moderate Lower reactivity of electrophile
1-(2,3-dibromophenyl)ethylamine Benzyl chloroformate Lower Steric hindrance from ortho-bromo group

A notable example is seen in studies of the fragmentation of related nitrobenzyl carbamates following their reduction to the corresponding hydroxylamines. rsc.org Research has shown that electron-donating substituents on the benzyl ring significantly accelerate the rate of this fragmentation. rsc.org This effect is consistent with a mechanism that involves the formation of a positive charge on the benzylic carbon in the transition state. Electron-donating groups stabilize this developing positive charge, thus lowering the activation energy of the fragmentation step. rsc.org The relationship can be quantified, with data for such reactions sometimes fitting a Hammett equation, which provides a direct correlation between the electronic properties of the substituent (represented by the sigma constant, σ) and the reaction rate. rsc.org

Influence of Analogues on Computational Modeling Predictions

The exploration of analogues of this compound is heavily reliant on computational modeling to predict how structural modifications will influence biological activity. By systematically altering substituents and functional groups, researchers can generate data that informs structure-activity relationship (SAR) models. These in silico approaches are crucial for prioritizing the synthesis of novel derivatives with enhanced potency and selectivity. semanticscholar.org Computational studies on analogous carbamate series typically employ a range of methods, from quantum mechanical calculations to molecular docking and quantitative structure-activity relationship (QSAR) modeling, to forecast the impact of chemical changes. scirp.orgnih.gov

Quantum Mechanical and Molecular Property Calculations

Computational analysis of carbamate analogues often begins with geometry optimization using methods like Density Functional Theory (DFT) or the Hartree-Fock (HF) method. scirp.org These calculations are foundational for determining molecular properties and descriptors that influence biological interactions. For instance, studies on ethyl benzyl carbamates have utilized DFT (with functionals like B3LYP) and HF (with basis sets like 6-31+G(d)) to calculate vibrational frequencies, atomic charges, molecular volume, and electronic properties such as chemical hardness, potential, and electrophilicity. scirp.orgscirp.org

The introduction of different substituents, particularly on the phenyl ring, directly alters these computed parameters. The bromine atom in this compound, for example, significantly influences the molecule's electronic landscape through inductive and resonance effects. rsc.org Replacing bromine with other halogens (e.g., chlorine or fluorine) or moving it to a different position (ortho- or para-) would predictably alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are key indicators of chemical reactivity and stability. nih.govrsc.org These changes in electronic distribution are quantified using Molecular Electrostatic Potential (MEP) maps, which help predict sites for noncovalent interactions like hydrogen and halogen bonds, crucial for ligand-receptor binding. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical tools that correlate physicochemical properties of a series of compounds (analogues) with their biological activity. plos.org For carbamate derivatives, QSAR models are developed to predict their inhibitory capacity against specific targets, such as acetylcholinesterase (AChE). plos.org The predictive power of a QSAR model depends on the molecular descriptors used. These descriptors can be electronic, steric, or lipophilic in nature. nih.gov The modification of analogues directly impacts these descriptor values, thus influencing the model's activity prediction. For example, increasing the size of a substituent would alter steric descriptors like the Connolly Accessible Area, while changing a functional group would affect electronic descriptors like LUMO energy and dipole moment. plos.org

Molecular DescriptorDescriptionInfluence of Analogue Modification
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital)Represents the energy of the lowest energy orbital that is empty of electrons; an indicator of a molecule's ability to accept electrons.Modified by electron-withdrawing or -donating groups on the aromatic ring.
Connolly Accessible Area (CAA)The surface area of a molecule that is accessible to a solvent molecule; a measure of molecular size and shape.Increases with the addition of bulkier substituents.
Dipole MomentA measure of the overall polarity of a molecule resulting from the separation of positive and negative charges.Altered by the introduction of polar functional groups or changes in molecular symmetry.
LogP (Partition Coefficient)A measure of a compound's lipophilicity or hydrophobicity.Changes based on the addition of hydrophobic (e.g., alkyl chains) or hydrophilic (e.g., hydroxyl) groups.
Molecular Volume (Mv)The volume occupied by a molecule; related to the molecular contact surface. scirp.orgDirectly proportional to the number and size of atoms in the analogue. scirp.org

Molecular Docking and Pharmacophore Mapping

Molecular docking is a structure-based computational method used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.govmdpi.com When studying analogues of this compound, docking simulations can predict how modifications affect the binding mode within a target protein's active site. For instance, in studies of carbamate inhibitors of cholinesterases, covalent docking is sometimes used to model the pseudo-irreversible interaction between the carbamate moiety and a serine residue in the enzyme's active site. nih.gov

The results of docking simulations are highly sensitive to changes in the analogue's structure.

Steric Hindrance: Introducing a bulky substituent may cause steric clashes with amino acid residues in the binding pocket, leading to a lower (less favorable) docking score.

New Interactions: Adding a functional group capable of hydrogen bonding (e.g., a hydroxyl or amino group) could form new, stabilizing interactions with the receptor, resulting in a higher predicted affinity.

Pharmacophore mapping, a ligand-based approach, complements docking by identifying the essential 3D arrangement of steric and electronic features required for biological activity. semanticscholar.orgnih.gov By analyzing a set of active analogues, a pharmacophore model can be generated. This model then serves as a template to predict whether a new, untested analogue possesses the necessary features to be active. The structural data from diverse analogues is essential for building a robust and predictive pharmacophore model. nih.gov

The collective data from these computational models create a feedback loop for drug design. For example, if a QSAR model predicts that higher lipophilicity increases activity, and docking studies show an available hydrophobic pocket in the receptor, new analogues with more lipophilic substituents can be designed and prioritized for synthesis.

Analogue Modification (Relative to Parent Compound)Key Descriptor ChangePredicted Influence on Computational Model
Replace 3-Bromo with 3-ChloroReduced atomic radius and increased electronegativity.Slight change in MEP; potential weakening of halogen bond, affecting docking score.
Replace 3-Bromo with 4-BromoShift in position of halogen substituent.Altered dipole moment; may change binding orientation in docking to optimize interactions.
Add a 4-Methyl group to the Phenyl RingIncreased molecular volume and LogP.Higher value for steric descriptors in QSAR; may improve binding via hydrophobic interactions if a suitable pocket exists.
Replace Benzyl group with Ethyl groupReduced molecular size and aromatic character.Loss of potential π-π stacking interactions, likely resulting in a lower docking score.
Add a 4-Nitro group to the Phenyl RingStrongly electron-withdrawing; lowers ELUMO.Significant change in electronic descriptors for QSAR; may alter binding electrostatics.
Parent Compound: this compound

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of carbamates, including Benzyl (B1604629) (1-(3-bromophenyl)ethyl)carbamate, is a cornerstone of medicinal and materials chemistry. rsc.org Future research in this area is increasingly focused on developing more efficient, sustainable, and scalable synthetic methods.

Traditional methods for carbamate (B1207046) synthesis often rely on hazardous reagents like phosgene (B1210022) and its derivatives, or generate significant waste. rsc.orgnih.gov The principles of green chemistry are driving the development of more environmentally benign alternatives. Future research is likely to focus on:

CO₂ as a C1 Source: Utilizing carbon dioxide as a cheap, abundant, and non-toxic feedstock for carbamate synthesis is a key area of interest. rsc.orgacs.org Research into catalytic systems that can efficiently incorporate CO₂ into the carbamate backbone under mild conditions will be crucial.

Catalyst Development: The design of novel catalysts, including non-metal and biodegradable options, can lead to more sustainable synthetic pathways. rsc.orgnih.gov This includes exploring enzymatic and biocatalytic methods that offer high selectivity and operate under mild conditions. nih.gov

Solvent-Free and Alternative Solvents: Moving away from volatile organic solvents towards solvent-free reaction conditions or the use of greener solvents like water or ionic liquids can significantly reduce the environmental impact of synthesis. bohrium.com A recent study demonstrated a method for producing carbamates directly from Boc-protected amines using a single base, eliminating the need for toxic reagents and metal catalysts. nih.gov

ApproachKey AdvantagesResearch Focus
CO₂ Utilization Abundant, non-toxic feedstockDevelopment of efficient catalysts for CO₂ incorporation
Biocatalysis High selectivity, mild conditionsDiscovery and engineering of enzymes for carbamate synthesis
Solvent-Free Reactions Reduced waste and environmental impactOptimization of reaction conditions to eliminate the need for solvents

Flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. nih.govrsc.org For the synthesis of Benzyl (1-(3-bromophenyl)ethyl)carbamate and its derivatives, flow chemistry presents several exciting opportunities:

Improved Safety and Handling of Hazardous Intermediates: Reactions involving unstable or hazardous intermediates, such as isocyanates, can be performed more safely in a continuous flow setup where only small amounts of the intermediate are present at any given time. nih.govunimi.it

Enhanced Reaction Efficiency: The high surface-area-to-volume ratio in microreactors allows for rapid heat and mass transfer, leading to faster reaction times and higher yields. rsc.org

Automation and Integration: Flow chemistry systems can be readily automated and integrated with purification and analysis steps, creating a streamlined and efficient manufacturing process. unimi.it A continuous flow process coupling a Curtius rearrangement with biocatalytic impurity tagging has been successfully used to produce a range of Cbz-carbamate products in high yield and purity. nih.gov

Advanced Computational Modeling for Deeper Insights

Computational chemistry and molecular modeling are becoming indispensable tools in chemical research, offering the ability to predict molecular properties, elucidate reaction mechanisms, and design new molecules with desired functionalities. mdpi.comscirp.org

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis. jetir.orgwiley.com For a compound like this compound, these technologies can be leveraged to:

Retrosynthetic Analysis: AI-powered tools can analyze the structure of a target molecule and propose novel and efficient synthetic routes, potentially uncovering pathways that a human chemist might overlook. nih.gov

Reaction Optimization: ML algorithms can be trained on experimental data to predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize byproducts. mdpi.com

Predictive Chemistry: By learning from vast datasets of chemical reactions, AI models can predict the outcome of a novel reaction, accelerating the discovery of new synthetic methodologies. jetir.org

AI/ML ApplicationPotential Impact on Synthesis
Retrosynthesis Discovery of novel and more efficient synthetic pathways
Reaction Optimization Increased yields and reduced waste
Predictive Modeling Faster development of new synthetic methods

High-throughput virtual screening (HTVS) is a computational technique used to screen large libraries of virtual compounds against a biological target or for specific material properties. docking.orgnih.gov This approach can significantly accelerate the discovery of new applications for derivatives of this compound by:

Identifying Potential Biological Targets: By docking a virtual library of carbamate derivatives into the binding sites of various proteins, researchers can identify potential biological targets and prioritize compounds for experimental testing. csmres.co.ukewadirect.com

Discovering New Materials: Virtual screening can be used to predict the physical and chemical properties of novel carbamate-based polymers and materials, guiding the synthesis of new functional materials. chemrxiv.org

Complementing Experimental Screening: HTVS can be used in conjunction with high-throughput experimental screening to increase hit rates and discover novel classes of active compounds. csmres.co.uk

Exploration of New Biochemical Target Classes

While some carbamates are known for their activity as cholinesterase inhibitors, the vast chemical space of carbamate derivatives suggests that they may interact with a wide range of other biological targets. nih.govresearchgate.net Future research should focus on exploring the potential of this compound and its analogues to modulate the activity of new biochemical target classes. A series of new benzene-based carbamates have shown promising inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. nih.gov

This exploration can be guided by:

Computational Docking and Pharmacophore Modeling: In silico methods can be used to predict the binding of carbamate derivatives to a wide range of protein targets, helping to identify new potential therapeutic applications. researchgate.net

Phenotypic Screening: Testing compounds in cell-based or whole-organism assays can reveal unexpected biological activities and identify novel targets.

Chemical Proteomics: This technique can be used to identify the protein targets of a compound directly from a complex biological sample.

By systematically exploring the interactions of this compound and its derivatives with a broader range of biological targets, researchers may uncover new therapeutic opportunities for a wide range of diseases.

Expanding the Scope of Enzyme Inhibition Studies

The carbamate functional group is a well-established pharmacophore known for its ability to inhibit various enzymes, most notably serine hydrolases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). arkat-usa.orgnih.gov Future research should systematically evaluate the inhibitory activity of this compound against a broader range of enzymes.

Cholinesterases and Beyond: While studies on similar benzene-based carbamates have shown promising AChE and BChE inhibitory activity, the specific efficacy of the 3-bromophenyl substitution in this context is yet to be determined. nih.gov A comprehensive screening against these enzymes would be a logical first step. Furthermore, exploring other enzyme families, such as fatty acid amide hydrolase (FAAH), which is also targeted by carbamate inhibitors, could reveal novel therapeutic applications. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure would be crucial for understanding its SAR. researchgate.net This could involve altering the position of the bromine atom on the phenyl ring, substituting it with other halogens, or modifying the benzyl and ethyl groups. Such studies would provide valuable insights into the structural requirements for potent and selective enzyme inhibition.

Kinetic and Mechanistic Studies: Detailed kinetic studies are necessary to elucidate the mechanism of inhibition (e.g., reversible, irreversible, competitive). researchgate.net Understanding how the compound interacts with the active site of target enzymes at a molecular level is fundamental for rational drug design.

A proposed screening panel for this compound is presented in Table 1.

Table 1: Proposed Enzyme Inhibition Screening Panel

Enzyme Target Rationale Potential Therapeutic Area
Acetylcholinesterase (AChE) Carbamate moiety is a known inhibitor. Alzheimer's Disease, Myasthenia Gravis
Butyrylcholinesterase (BChE) Often co-inhibited with AChE by carbamates. Alzheimer's Disease, Neuroinflammation
Fatty Acid Amide Hydrolase (FAAH) Carbamates are a known class of FAAH inhibitors. Pain, Anxiety, Inflammatory Disorders

Probing Protein-Protein Interactions

The ability of small molecules to modulate protein-protein interactions (PPIs) is a rapidly growing area of chemical biology and drug discovery. nih.govcam.ac.uknih.gov The structural characteristics of this compound make it an interesting candidate for development as a PPI modulator.

Fragment-Based Screening: The compound itself, or fragments thereof, could be used in screening campaigns to identify novel "hotspots" on protein surfaces. researchgate.net The bromophenyl group, for instance, can participate in halogen bonding, a type of interaction that is increasingly recognized for its importance in molecular recognition.

Development of Covalent Probes: The carbamate group, under certain conditions, can act as a reactive handle for covalent modification of proteins. This property could be exploited to develop covalent probes for identifying and validating PPI targets. escholarship.org

Stabilization of Protein Complexes: Not all PPI modulators are inhibitors; some can act as "molecular glues" to stabilize protein complexes. escholarship.org Future studies could explore the potential of this compound derivatives to stabilize therapeutically relevant protein-protein interactions.

Integration of Multidisciplinary Research Approaches

To fully unlock the potential of this compound, its investigation should not be confined to traditional synthetic and medicinal chemistry. Integrating advanced biophysical techniques and collaborating with materials scientists will be key to exploring novel applications.

Combining Synthetic Chemistry with Advanced Biophysical Techniques

The synthesis of a library of derivatives based on the this compound scaffold should be coupled with their characterization using a suite of advanced biophysical methods. rsc.org

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide atomic-level details of how these molecules interact with their biological targets. This information is invaluable for understanding the mechanism of action and for guiding further optimization.

Binding Affinity and Kinetics: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and kinetics of the compound with its target proteins. researchgate.net

Computational Modeling: Molecular docking and molecular dynamics simulations can be employed to predict binding modes, rationalize SAR data, and guide the design of new analogs with improved properties. nih.gov

Table 2: Biophysical Techniques for Characterization

Technique Information Gained
X-ray Crystallography High-resolution 3D structure of the compound-target complex.
Surface Plasmon Resonance (SPR) Real-time binding kinetics and affinity.
Isothermal Titration Calorimetry (ITC) Thermodynamic parameters of binding.

Collaborative Efforts in Materials Science and Organic Synthesis

The functional groups present in this compound make it an attractive building block for the development of novel materials with potential biomedical applications. mdpi.com

Functionalized Polymers and Surfaces: The compound could be incorporated into polymers or grafted onto surfaces to create materials with specific biological activities. For example, surfaces coated with this molecule could be designed to resist biofouling or to selectively capture certain proteins.

Drug Delivery Systems: The carbamate linkage could be designed to be cleavable under specific physiological conditions, making it a candidate for use in prodrug strategies or in the development of controlled-release drug delivery systems. nih.govacs.orgnih.gov

Development of Biosensors: Immobilization of the compound or its derivatives on sensor surfaces could lead to the development of novel biosensors for detecting specific enzymes or other biomolecules.

Q & A

Q. What are the common synthetic routes for Benzyl (1-(3-bromophenyl)ethyl)carbamate?

The synthesis typically involves carbamate formation via reaction of a bromophenyl ethylamine intermediate with benzyl chloroformate. For example, outlines a method using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) for reductive amination, followed by carbamate protection . highlights similar protocols for structurally analogous carbamates, where benzyl chloroformate reacts with amines under basic conditions (e.g., NaHCO3 or Et3N) to form the carbamate linkage . Key steps include:

  • Purification via column chromatography.
  • Characterization using <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry (MS).

Q. Which spectroscopic methods are critical for characterizing this compound?

Structural elucidation relies on:

  • <sup>1</sup>H/<sup>13</sup>C NMR : To confirm the carbamate linkage (e.g., δ ~7.3–7.5 ppm for benzyl aromatic protons) and bromophenyl substituents (e.g., δ ~7.1–7.4 ppm for aromatic protons). provides detailed NMR assignments for analogous compounds, including coupling constants for stereochemical analysis .
  • Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]<sup>+</sup> signals) .
  • Melting point (MP) analysis : To assess purity (e.g., MP ranges reported in : 140–174°C) .

Q. What safety protocols should be followed when handling this compound?

  • Storage : Keep in airtight containers under inert gas (N2 or Ar) at 2–8°C, per .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., THF or HCl gas, as noted in ) .

Advanced Research Questions

Q. How can synthesis yields be optimized for this carbamate derivative?

Yields depend on:

  • Substituent effects : Electron-withdrawing groups (e.g., bromine) on the phenyl ring may reduce reactivity. shows yields ranging from 31% to 46% for hydroxyl-substituted analogs, suggesting steric or electronic factors influence efficiency .
  • Reaction conditions : Catalytic additives (e.g., DMAP) or elevated temperatures (40–60°C) can accelerate carbamate formation. achieved 59% yield for a naphthalene analog using tert-butoxycarbonyl (Boc) protection prior to deprotection .
  • Purification : Use preparative HPLC for polar byproducts.

Q. How to design structure-activity relationship (SAR) studies for cholinesterase inhibition using this compound?

  • Receptor-independent SAR : Analyze physicochemical properties (e.g., logP, polar surface area) to correlate with inhibitory activity (IC50). used comparative molecular field analysis (CoMFA) to map steric/electronic requirements for acetylcholinesterase (AChE) inhibition .
  • Receptor-dependent SAR : Perform molecular docking (e.g., AutoDock Vina) into AChE crystal structures (PDB: 4EY7) to identify key interactions (e.g., π-π stacking with Trp86) .
  • Synthetic modifications : Introduce substituents at the 3-bromophenyl or carbamate positions to test selectivity (e.g., ’s chloro-substituted analog with IC50 = 0.8 µM) .

Q. How to resolve discrepancies in NMR data during structural elucidation?

  • Signal overlap : Use 2D NMR (HSQC, HMBC) to assign overlapping aromatic protons. employed <sup>13</sup>C-DEPT to distinguish quaternary carbons in hydroxyphenyl derivatives .
  • Dynamic effects : Variable-temperature NMR can clarify conformational exchange in carbamate linkages.
  • Cross-validation : Compare experimental data with computational predictions (e.g., ACD/Labs or MestReNova simulations).

Q. What computational approaches predict the biological activity of carbamate derivatives?

  • Ligand-based virtual screening : Generate pharmacophore models using software like Schrödinger Phase to identify critical hydrogen-bond acceptors (e.g., carbamate oxygen) .
  • Molecular dynamics (MD) simulations : Assess binding stability in AChE active sites over 100-ns trajectories (GROMACS/AMBER).
  • ADMET prediction : Use SwissADME to optimize bioavailability and blood-brain barrier penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.